1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfanylmethyl]furan-2-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-4-2-1-3-14(16)11-26-12-15-5-6-17(25-15)19(24)22-9-7-13(8-10-22)18(21)23/h1-6,13H,7-12H2,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKGJYBDTZLYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)CSCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorobenzyl group, and the coupling with piperidine. Common reagents used in these reactions include chlorobenzyl chloride, furan-2-carboxylic acid, and piperidine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The furan and thioether moieties are primary oxidation targets:
| Reaction Site | Oxidizing Agent | Product | Conditions | Source |
|---|---|---|---|---|
| Furan ring | Ozone, H₂O₂/Fe³⁺ | Furan-2,5-dione derivative | Acidic/room temperature | |
| Thioether (-S-) | mCPBA | Sulfoxide → Sulfone | Dichloromethane, 0°C → RT |
-
Mechanism : Furan oxidation proceeds via electrophilic attack, forming diketones. Thioether oxidation follows a stepwise radical pathway, yielding sulfoxides (partial oxidation) or sulfones (complete oxidation) .
Nucleophilic Substitution at Benzyl Chloride
The 2-chlorobenzyl group undergoes substitution:
| Nucleophile | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Piperazine | K₂CO₃ | Benzyl-piperazine adduct | 72% | |
| Thiophenol | CuI | Diaryl sulfide | 65% |
-
Key Insight : Substitution is facilitated by polar aprotic solvents (DMF, DMSO). Steric hindrance from the thioether reduces reactivity compared to unsubstituted benzyl chlorides .
Amide Hydrolysis
The carboxamide group hydrolyzes under extreme conditions:
| Conditions | Product | Reaction Time | Source |
|---|---|---|---|
| 6M HCl, reflux | Piperidine-4-carboxylic acid | 12h | |
| NaOH (aq.), 100°C | Sodium carboxylate intermediate | 8h |
Piperidine Functionalization
The piperidine nitrogen participates in alkylation/acylation:
| Reagent | Product | Application | Source |
|---|---|---|---|
| Acetyl chloride | N-Acetyl-piperidine derivative | Bioactivity modulation | |
| Ethyl bromoacetate | Quaternary ammonium salt | Ionic liquid synthesis |
-
Steric Effects : Bulky substituents on the furan-thioether limit accessibility to the piperidine nitrogen.
Thioether-Specific Reactivity
The -(S-CH₂)- group undergoes alkylation and elimination:
| Reaction | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide | Sulfonium salt | Reversible in aqueous media | |
| Elimination | DBU, heat | Furan-vinyl sulfide | Requires strong base |
Reaction Optimization Insights
Scientific Research Applications
This compound belongs to the piperidine class, which is known for diverse biological activities. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Pharmacological Properties
- Anticancer Activity : Preliminary studies indicate that piperidine derivatives exhibit anticancer properties. The presence of the furan and thioether groups in this compound may enhance its ability to induce apoptosis in cancer cells. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Neuroprotective Effects : Piperidine derivatives have been investigated for their neuroprotective properties. Compounds with similar structures have been shown to inhibit neurodegeneration and may provide benefits in conditions like Alzheimer's disease .
- Antimicrobial Activity : Some studies suggest that piperidine-based compounds possess antimicrobial properties, potentially making them useful in treating bacterial infections .
Synthetic Routes
The synthesis of 1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The chlorobenzyl and furan groups are introduced via nucleophilic substitution and thiol-ene reactions, respectively.
- Amidation : The final step involves the formation of the carboxamide group through amidation reactions.
Case Study 1: Anticancer Efficacy
In a study evaluating various piperidine derivatives, compounds similar to this compound demonstrated promising anticancer activity against human lung adenocarcinoma cells (A549). The study highlighted that modifications to the piperidine ring significantly influenced the cytotoxicity profile, suggesting a structure-activity relationship that could be exploited for drug development .
Case Study 2: Neuroprotective Properties
Research on related piperidine compounds indicated potential neuroprotective effects in models of oxidative stress-induced neurotoxicity. These studies utilized various assays to demonstrate how structural features, such as the presence of furan rings, contributed to neuroprotection by scavenging free radicals and reducing inflammation .
Mechanism of Action
The mechanism of action of 1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Modifications on the Aromatic Ring
- Chloro vs. Bromine’s larger atomic radius may also sterically hinder interactions in certain biological targets compared to chlorine .
- Positional Isomerism :
Compounds like 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride demonstrate that shifting substituents (e.g., fluorine from the 2- to 4-position on benzyl) alters electronic effects and steric interactions, affecting solubility and target selectivity .
Functional Group Replacements
- Carboxamide vs.
- Thioether vs. Sulfonyl Linkers :
Molecules like N-benzyl-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-methylpiperidine-4-carboxamide replace the thioether bridge with a sulfonyl group, increasing oxidation state and polarity, which may enhance metabolic stability but reduce membrane permeability .
Core Structural Motifs
- Furan vs.
- Piperidine vs.
Key Research Findings
- Thioether Stability : The thioether linker in the target compound may offer a balance between metabolic stability (compared to thiols) and flexibility (compared to rigid sulfonamides), as seen in related molecules .
- Carboxamide Utility : The carboxamide group’s dual hydrogen-bonding capacity is critical for target engagement, as evidenced by reduced activity in carboxylate analogs .
Biological Activity
1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide, a synthetic compound derived from piperidine, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, synthesis, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
Synthesis Overview:
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring: Cyclization reactions are employed to form the piperidine structure.
- Introduction of the 2-Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions.
- Attachment of the Furan-2-Ylmethylthio Group: Thiol-ene reactions or other sulfur-based coupling methods are often used.
- Formation of the Carboxamide Group: This final step generally involves amidation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related piperidine derivative demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
These findings suggest that structural modifications in piperidine derivatives can enhance their anticancer activity .
The mechanism through which these compounds exert their anticancer effects often involves:
- Induction of apoptosis through increased levels of pro-apoptotic proteins such as Bax.
- Inhibition of cell cycle progression at specific phases (S and G2/M), leading to cell death .
Study on Piperidine Derivatives
A study focused on piperidine derivatives similar to our compound indicated that these compounds could modulate P2X receptors, which are implicated in pain pathways. This modulation suggests a potential therapeutic application in pain management .
Cytotoxicity Evaluation
In vitro evaluations have shown that various piperidine derivatives exhibit selective cytotoxicity towards cancerous cells compared to normal cells. For example, one study reported that certain derivatives had an IC50 significantly lower than standard chemotherapeutics like 5-Fluorouracil, indicating enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
